molecular formula C23H28BrN3O4S2 B2362837 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 864975-95-1

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No.: B2362837
CAS No.: 864975-95-1
M. Wt: 554.52
InChI Key: DPWKBJDWGCOTGX-BZZOAKBMSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with a carboxylic acid or its derivative . The specific synthesis route for your compound would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that your compound can undergo would depend on its functional groups and reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .

Scientific Research Applications

  • Synthesis Techniques : Novel synthesis methods for related benzamide derivatives, involving heterocyclization and reactions with bromine in dry acetone, have been developed. Such methods are crucial for producing benzamide compounds efficiently and with high purity (Saeed & Rafique, 2013).

  • Microwave-Assisted Synthesis : Microwave irradiation has been used as a cleaner, more efficient, and faster method for synthesizing similar benzamide compounds. This approach represents a significant advancement over traditional synthesis methods (Saeed, 2009).

  • Antifungal Activity : Some benzamide derivatives exhibit antifungal properties. This suggests potential applications in developing antifungal agents (Saeed, Zaman, Jamil, & Mirza, 2008).

  • Photodynamic Therapy for Cancer : The synthesis of certain benzamide derivatives has been explored for their potential in photodynamic therapy, particularly for cancer treatment. Their properties as photosensitizers could be valuable in medical research (Pişkin, Canpolat, & Öztürk, 2020).

  • Anticonvulsant Agents : Some benzothiazole derivatives have shown promising results as anticonvulsant agents, indicating potential therapeutic applications in treating seizures (Ugale et al., 2012).

  • Anti-Infective Drugs : Thiazolides, a class of drugs including benzamide derivatives, have shown effectiveness against a range of pathogens, including viruses, bacteria, and parasites. This broad-spectrum activity highlights their potential in treating various infections (Hemphill, Müller, & Müller, 2012).

  • Antimicrobial Activity : Other benzamide derivatives have been synthesized and screened for antimicrobial properties, contributing to the development of new antimicrobial agents (Narayana et al., 2004).

  • Antipsychotic Potential : Certain benzamide compounds have been studied for their antipsychotic properties, providing insights into new treatments for psychiatric disorders (Högberg et al., 1990).

Mechanism of Action

The mechanism of action of benzothiazole derivatives depends on their specific biological activity. For example, some benzothiazole derivatives are thought to inhibit the growth of cancer cells by interfering with cell signaling pathways .

Safety and Hazards

Like all chemicals, benzothiazole derivatives should be handled with care. They should be stored in a cool, dry place, away from heat and open flames. Protective clothing, gloves, and eye/face protection should be worn when handling these compounds .

Future Directions

Future research on benzothiazole derivatives could focus on exploring their potential therapeutic applications, optimizing their synthesis routes, and investigating their mechanisms of action .

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dipropylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN3O4S2/c1-4-12-26(13-5-2)33(29,30)19-9-6-17(7-10-19)22(28)25-23-27(14-15-31-3)20-11-8-18(24)16-21(20)32-23/h6-11,16H,4-5,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWKBJDWGCOTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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